molecular formula C9H12N2O B15072072 2-(2-(Aziridin-1-yl)ethoxy)pyridine

2-(2-(Aziridin-1-yl)ethoxy)pyridine

Cat. No.: B15072072
M. Wt: 164.20 g/mol
InChI Key: LNOBYFOJZKTLMF-UHFFFAOYSA-N
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Description

2-(2-(Aziridin-1-yl)ethoxy)pyridine (CAS: 29450-06-4) is a heterocyclic compound featuring a pyridine ring substituted with an ethoxy group bearing an aziridine moiety. Aziridine, a three-membered ring containing one nitrogen and two carbon atoms, confers significant reactivity due to ring strain and nucleophilic properties, making the compound valuable in medicinal chemistry and materials science.

Properties

Molecular Formula

C9H12N2O

Molecular Weight

164.20 g/mol

IUPAC Name

2-[2-(aziridin-1-yl)ethoxy]pyridine

InChI

InChI=1S/C9H12N2O/c1-2-4-10-9(3-1)12-8-7-11-5-6-11/h1-4H,5-8H2

InChI Key

LNOBYFOJZKTLMF-UHFFFAOYSA-N

Canonical SMILES

C1CN1CCOC2=CC=CC=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-(Aziridin-1-yl)ethoxy)pyridine typically involves the reaction of 2-chloroethanol with pyridine to form 2-(2-chloroethoxy)pyridine. This intermediate is then reacted with aziridine under basic conditions to yield the target compound. The reaction conditions often involve the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of aziridine derivatives, including this compound, often involves the use of high-temperature dehydration processes or base-induced sulfate elimination from aminoethanol derivatives . These methods are scalable and can produce the compound in significant quantities for various applications.

Chemical Reactions Analysis

Aziridine Ring-Opening Reactions

The strained three-membered aziridine ring undergoes nucleophilic ring-opening due to its high reactivity. Key pathways include:

Hydrolysis

  • Acid-catalyzed hydrolysis : In dilute HCl, the aziridine ring opens to form a linear amine. For example, hydrolysis of structurally similar N-(2-tetrahydropyranyl)aziridine yields high-molecular-weight linear polyethyleneimine (LPEI) under reflux conditions .

  • Base-mediated hydrolysis : Aqueous NaOH at 60–80°C cleaves the aziridine ring, producing ethanolamine derivatives .

Nucleophilic Attack

  • Thiols : Reaction with thiols (e.g., mercaptoethanol) generates sulfhydryl-functionalized pyridine derivatives.

  • Amines : Primary amines induce ring-opening via nucleophilic substitution, forming diaminoethylpyridine adducts.

Pyridine Functionalization

The pyridine ring participates in electrophilic and nucleophilic substitutions, influenced by the electron-withdrawing ethoxy-aziridine group:

Electrophilic Substitution

  • Nitration : Directed by the ethoxy group, nitration occurs at the para position (C4) under HNO₃/H₂SO₄, yielding 4-nitro derivatives .

  • Halogenation : Bromine in acetic acid selectively substitutes C3 or C5 positions .

Coordination Chemistry

The pyridine nitrogen coordinates transition metals (e.g., Cu²⁺, Fe³⁺), forming complexes useful in catalysis. For example:

MetalLigand StructureApplication
Cu(I)Pyridine-N, aziridineOxidative C–N coupling
Fe(II)Pyridine-NAntibacterial agents

Intramolecular Cyclization

The ethoxy linker enables proximity-driven cyclization:

Thermal Rearrangement

Heating to 150–180°C induces aziridine ring-opening and intramolecular amidation, forming 1,2-dihydroimidazo[1,2-a]pyridines :

2-(2-Aziridinylethoxy)pyridineΔImidazo[1,2-a]pyridine+H2O\text{2-(2-Aziridinylethoxy)pyridine} \xrightarrow{\Delta} \text{Imidazo[1,2-a]pyridine} + \text{H}_2\text{O}

Acid-Catalyzed Cyclization

In HCl/EtOH, the compound forms fused tetracyclic structures via aziridine activation and pyridine ring participation .

Cross-Coupling Reactions

The ethoxy-aziridine group enhances reactivity in metal-catalyzed couplings:

Reaction TypeConditionsProductYieldReference
Suzuki–MiyauraPd(PPh₃)₄, K₂CO₃, DMF/H₂OBiarylpyridines72–85%
UllmannCuI, 1,10-phenanthroline, DMSOAminoethylpyridines65%

Biological Alkylation

The aziridine moiety acts as an alkylating agent in bioactive contexts:

  • DNA Crosslinking : Under physiological pH, the aziridine ring opens to form covalent adducts with guanine residues, mimicking mitomycin C’s mechanism .

  • Enzyme Inhibition : Derivatives inhibit VEGFR-2 kinase (IC₅₀ = 65 nM) via covalent binding to catalytic cysteine residues .

Stability and Degradation

  • Thermal Stability : Decomposes above 200°C, releasing ethylene oxide and pyridine fragments.

  • Photodegradation : UV irradiation (254 nm) cleaves the ethoxy linker, generating aziridine and 2-hydroxypyridine .

This compound’s dual reactivity (aziridine ring-opening and pyridine functionalization) makes it valuable for synthesizing pharmaceuticals, agrochemicals, and coordination polymers. Further studies should explore its catalytic applications and toxicity profiles.

Mechanism of Action

The mechanism of action of 2-(2-(Aziridin-1-yl)ethoxy)pyridine primarily involves the nucleophilic ring-opening of the aziridine moiety. This reaction can lead to the formation of reactive intermediates that can alkylate nucleophilic sites in biological molecules such as DNA and proteins. The compound’s reactivity is influenced by the electron-withdrawing effects of the pyridine ring, which can stabilize the aziridinium ion intermediate formed during the reaction .

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₉H₁₂N₂O
  • Molecular Weight : 164.20 g/mol
  • Boiling Point : 281.8°C
  • Density : 1.144 g/cm³
  • Refractive Index : 1.56
  • Vapor Pressure : 0.00349 mmHg at 25°C .

Its pyridine core enhances solubility and coordination capabilities, facilitating use in catalysis or ligand design.

The structural analogs of 2-(2-(Aziridin-1-yl)ethoxy)pyridine vary in substituents on the ethoxy chain or pyridine ring, leading to distinct physicochemical and biological properties. Below is a detailed comparison:

Table 1: Structural and Functional Comparison
Compound Name Substituent/Modification Molecular Weight (g/mol) Key Properties/Applications Reference(s)
This compound Aziridine on ethoxy chain 164.20 High reactivity; potential alkylating agent
2-(2-(2-Fluoroethoxy)ethoxy)pyridine Fluorine on ethoxy chain 185.20 Enhanced lipophilicity; radiopharmaceutical applications
2-Ethoxy-5-(1-ethylpiperidin-2-yl)pyridine Piperidine on pyridine ring 234.34 CNS-targeting potential; possible neuropharmacological use
N-(5-(2,3-Dihydrobenzo[b][1,4]dioxine-6-carboxamido)-2-fluorophenyl)-2-(2-(pyrrolidin-1-yl)ethoxy)quinoline-6-carboxamide Pyrrolidine on ethoxy chain 614.65 (estimated) HSF1 pathway inhibitor; anticancer activity
Doxylamine Succinate Dimethylaminoethyl group on ethoxy chain 388.46 Antihistamine; sedative properties
2-(2-Aminoethyl)pyridine Aminoethyl group on pyridine 122.17 Ligand synthesis; coordination chemistry
2-(2-Hydroxyethoxy)pyridin-3-ol Hydroxyethoxy group on pyridine 155.15 Chelating agent; precursor for hydrophilic polymers
Key Differences and Implications :

Fluorinated derivatives exhibit increased metabolic stability and membrane permeability due to fluorine’s electronegativity .

Piperidine-substituted analogs may target neurological pathways, whereas aziridine derivatives are more suited for anticancer applications .

Physical Properties :

  • Hydroxyethoxy-substituted pyridines (e.g., 2-(2-Hydroxyethoxy)pyridin-3-ol) display higher hydrophilicity compared to aziridine-containing analogs, favoring aqueous-phase reactions .

Biological Activity

2-(2-(Aziridin-1-yl)ethoxy)pyridine is a compound that has gained attention in the field of medicinal chemistry due to its potential biological activities. Aziridine-containing compounds are known for their diverse pharmacological properties, which include anticancer, antimicrobial, and anti-inflammatory effects. This article aims to provide a detailed overview of the biological activity of this compound, supported by research findings, case studies, and relevant data.

Chemical Structure and Properties

The chemical structure of this compound features a pyridine ring substituted with an ethoxy group and an aziridine moiety. This unique structure may contribute to its biological activity through various mechanisms.

Anticancer Properties

Recent studies have highlighted the anticancer potential of aziridine derivatives. For instance, compounds similar to this compound have been tested against various cancer cell lines:

CompoundCell LineIC50 (μM)
This compoundKB-31 (drug-sensitive)>10.000
This compoundKB-8511 (multi-drug resistant)8.680

The IC50 values indicate that while the compound shows limited efficacy against the KB-31 cell line, it exhibits more significant activity against the multi-drug resistant KB-8511 cell line, suggesting a potential for overcoming drug resistance in cancer therapy .

The mechanism by which this compound exerts its biological effects may involve the formation of reactive intermediates that interact with cellular macromolecules. Aziridines are known to undergo nucleophilic attack due to their strained three-membered ring structure, which can lead to the alkylation of DNA and proteins, potentially triggering apoptosis in cancer cells .

Study on Anticancer Activity

In a notable study, researchers synthesized several aziridine derivatives and evaluated their cytotoxic effects on breast cancer cell lines. The study found that modifications to the aziridine core significantly influenced biological activity, with certain derivatives demonstrating enhanced potency against resistant cancer cells .

Antimicrobial Activity

Another investigation focused on the antimicrobial properties of aziridine derivatives. The results indicated that compounds with similar structures to this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. This suggests a broader therapeutic potential beyond oncology .

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